1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone
Description
This compound is a synthetic 6,7-dimethoxy-3,4-dihydroisoquinoline (DHIQ) derivative designed as part of a novel series targeting HIV-1 reverse transcriptase (RT) inhibition . Its structure combines a DHIQ core with a phenyl-pyrrole ethanone moiety, optimized for hydrophobic interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. Microwave-assisted synthesis methods were employed to enhance reaction efficiency, yielding compounds with improved inhibitory activity compared to earlier analogs . In vitro studies demonstrated moderate to significant RT inhibition (up to 74.82% at 100 μM), supported by structure-activity relationship (SAR) and molecular docking analyses .
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-20-14-18-10-13-25(16-19(18)15-21(20)28-2)23(26)22(24-11-6-7-12-24)17-8-4-3-5-9-17/h3-9,11-12,14-15,22H,10,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZMJAHSRREQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(C3=CC=CC=C3)N4C=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Compounds with the DHIQ scaffold are broadly explored for antiviral, antimicrobial, and anticancer applications. Key structural analogs include:
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : Derivatives with extended alkyl linkers (e.g., CM398 ) exhibit higher logP values (predicted >3.5), favoring blood-brain barrier penetration, whereas the target compound’s pyrrole group balances hydrophobicity (logP ~2.8) for RT binding .
- Metabolic Stability : The 6,7-dimethoxy groups on the DHIQ core enhance metabolic stability across analogs, as evidenced by in vitro microsomal assays .
Research Findings and Implications
- HIV-1 RT Inhibition : The target compound’s NNIBP interactions (hydrophobic pockets and π-π stacking with Tyr181/Tyr188) are critical for activity but less potent than clinical inhibitors like efavirenz. Further optimization of pyrrole substituents is warranted .
- Dual-Activity Potential: Compounds like 15 and 16 () demonstrate dual antimicrobial-anticancer activity, suggesting that the DHIQ scaffold could be modified for multifunctional applications .
- Neuroimaging Applications : Radiolabeled derivatives (e.g., CM398 ) highlight the scaffold’s utility in neuroimaging, though structural adjustments are required to reduce off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
